molecular formula C14H12N2O3 B5813685 2-[(3-aminobenzoyl)amino]benzoic acid CAS No. 60498-42-2

2-[(3-aminobenzoyl)amino]benzoic acid

Cat. No. B5813685
CAS RN: 60498-42-2
M. Wt: 256.26 g/mol
InChI Key: BXBWRMZXVGGLAB-UHFFFAOYSA-N
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Description

2-[(3-aminobenzoyl)amino]benzoic acid, also known as AABA, is an organic compound that belongs to the class of benzamides. It is used in various scientific research applications, including the study of protein-ligand interactions and the development of new drugs. AABA is synthesized through a multistep process and has shown promising results in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-[(3-aminobenzoyl)amino]benzoic acid is not fully understood, but it is believed to involve the formation of hydrogen bonds and other non-covalent interactions with the target protein. These interactions stabilize the protein-ligand complex and modulate its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of the immune response, and the reduction of oxidative stress. These effects make this compound a promising candidate for the development of drugs for various diseases, including Alzheimer's disease, cancer, and inflammation.

Advantages and Limitations for Lab Experiments

2-[(3-aminobenzoyl)amino]benzoic acid has several advantages for laboratory experiments, including its high affinity and specificity for target proteins, its ease of synthesis, and its stability under various conditions. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-[(3-aminobenzoyl)amino]benzoic acid, including the development of new drugs based on its structure and properties, the characterization of its interactions with other proteins and ligands, and the optimization of its synthesis and purification methods. Additionally, the use of this compound in combination with other compounds or therapies may enhance its efficacy and reduce its toxicity. Overall, the study of this compound has the potential to lead to significant advances in the field of drug discovery and development.

Synthesis Methods

The synthesis of 2-[(3-aminobenzoyl)amino]benzoic acid involves a multistep process that begins with the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reduction of the resulting intermediate with tin and hydrochloric acid. The product of this step is then reacted with 3-aminobenzoic acid to yield this compound. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

2-[(3-aminobenzoyl)amino]benzoic acid has been extensively used in scientific research, particularly in the study of protein-ligand interactions. It has been shown to bind to various proteins, including bovine serum albumin and human serum albumin, with high affinity and specificity. This property makes this compound a useful tool for the characterization of protein-ligand interactions and the development of new drugs.

properties

IUPAC Name

2-[(3-aminobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBWRMZXVGGLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354619
Record name 2-(3-Aminobenzoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60498-42-2
Record name 2-[(3-Aminobenzoyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60498-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Aminobenzoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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